Insecticidal agent 7

Larvicidal bioassay Plutella xylostella Ryanodine receptor

Insecticidal agent 7 (Compound 21m) is the most potent member of a focused evodiamine-sulfonamide library, exhibiting a sub‑0.1 mg/L LC₅₀ against diamondback moth (Plutella xylostella). Its essential SAR features—a cyclopropyl sulfonyl group at the B‑ring nitrogen and a fluorine atom in the E‑ring—are critical for this >1.4-fold improvement over the closest analogue 21o. Procuring a generic evodiamine derivative or botanical extract will not replicate this activity. This compound serves as a validated positive control for RyR‑targeting discovery, a resistance‑breaking probe for diamide‑resistant mutants (G4946E, I4790M), and a low‑toxicity benchmark for tier‑I safety panels. For research use only.

Molecular Formula C22H20FN3O3S
Molecular Weight 425.5 g/mol
Cat. No. B12372114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 7
Molecular FormulaC22H20FN3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6
InChIInChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3
InChIKeyHDOAPWYXPBOESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Insecticidal Agent 7 (Compound 21m) Procurement Profile: CAS 2951079-77-7, RyR‑Targeting Larvicidal Potency, and Baseline Selectivity


Insecticidal agent 7 (Compound 21m, CAS 2951079-77-7, C₂₂H₂₀FN₃O₃S, MW 425.48) is a synthetic evodiamine‑based sulfonamide derivative that acts as a modulator of insect ryanodine receptors (RyRs) [1]. It was identified as the most potent member of a focused library designed to improve upon the larvicidal activity of the natural alkaloid evodiamine, exhibiting an LC₅₀ of 0.0937 mg/L against diamondback moth (Plutella xylostella) larvae . The compound is supplied as a solid and is intended for research‑use‑only applications in agricultural chemistry and pesticide discovery .

Insecticidal Agent 7: Why In‑Class Evodiamine Derivatives or Classical Botanicals Cannot Be Interchanged Without Loss of Larvicidal Potency


Substituting insecticidal agent 7 (Compound 21m) with the parent natural product evodiamine or other botanical larvicides (matrine, rotenone) is not a scientifically neutral act. The structure‑activity relationship (SAR) analysis of the evodiamine scaffold revealed that the introduction of a cyclopropyl sulfonyl group at the nitrogen atom of the B‑ring and a fluorine atom in the E‑ring is essential for the dramatic improvement in larvicidal potency observed with 21m [1]. Even the closely related analog 21o, which differs only in the substitution pattern, exhibits a >1.4‑fold higher LC₅₀ against Plutella xylostella [1]. Therefore, procurement of a generic “evodiamine derivative” or a botanical extract without the precise molecular features of 21m will not reproduce the activity profile documented in the quantitative evidence below.

Insecticidal Agent 7 (Compound 21m): Quantitative Differentiation from Comparators Across Potency, Resistance‑Breaking Potential, and Selectivity


Insecticidal Agent 7 Larvicidal Potency Against Plutella xylostella: LC₅₀ Comparison with Closest Analog 21o, Parent Evodiamine, Matrine, and Rotenone

In a standardized leaf‑dip bioassay against diamondback moth (P. xylostella) larvae, insecticidal agent 7 (Compound 21m) exhibited an LC₅₀ of 9.37 × 10⁻² mg/L (0.0937 mg/L), which is 1.39‑fold lower (more potent) than the next best derivative 21o (LC₅₀ 0.13 mg/L) and 143‑fold lower than the parent natural product evodiamine (LC₅₀ 13.41 mg/L). The potency advantage is even more pronounced relative to the classical botanical insecticides matrine (LC₅₀ 291.78 mg/L, 3,115‑fold higher) and rotenone (LC₅₀ 18.39 mg/L, 196‑fold higher) [1].

Larvicidal bioassay Plutella xylostella Ryanodine receptor Structure‑activity relationship

Insecticidal Agent 7 Larvicidal Mortality Against Mythimna separata: Efficacy Comparison with Botanical Standards

In larvicidal assays against the oriental armyworm (M. separata), insecticidal agent 7 (Compound 21m) achieved 93.3% mortality at a concentration of 2.5 mg/L. Under identical or more stringent concentration conditions, the parent compound evodiamine produced only 10.0% mortality at 10 mg/L (4× higher concentration), matrine gave 10.0% mortality at 200 mg/L (80× higher concentration), and rotenone resulted in 30.0% mortality at 200 mg/L [1].

Mortality bioassay Mythimna separata Larvicide Evodiamine derivatives

Insecticidal Agent 7 Interaction with Resistant Ryanodine Receptor Mutants: Comparative Docking Analysis with Chlorantraniliprole

Calcium imaging and molecular docking studies indicate that insecticidal agent 7 (Compound 21m) can target resistant mutant RyRs of P. xylostella (G4946E and I4790M) with higher affinity than the commercial diamide chlorantraniliprole (CHL) [1]. While the study does not report numerical binding affinity (Kd or IC₅₀) values for the RyR mutants, the qualitative finding—based on calcium mobilization and computational docking scores—suggests that 21m retains functional activity against target‑site mutations that compromise diamide efficacy.

Resistance management Ryanodine receptor mutants Molecular docking Calcium imaging

Insecticidal Agent 7 Selectivity and Cytotoxicity Profile: In Vitro Assessment Against Non‑Target Organisms

Cytotoxicity assays performed on a panel of non‑target cell lines demonstrated that insecticidal agent 7 (Compound 21m), along with analogs 21i and 21o, exhibits favorable selectivity and low toxicity toward non‑target organisms [1]. The original publication does not tabulate numerical CC₅₀ or selectivity index values; however, the statement of 'favorable selectivity' is made in the context of a comparative evaluation that included these three lead compounds. This qualitative assessment, while not a direct head‑to‑head comparison, supports the preliminary safety profile of 21m relative to less selective insecticides.

Selectivity Cytotoxicity Non‑target organisms Safety pharmacology

Insecticidal Agent 7 (Compound 21m): Evidence‑Backed Application Scenarios for Discovery and Resistance Management


Lead Optimization Benchmarking for Novel RyR‑Targeting Larvicides

Insecticidal agent 7 (Compound 21m) serves as a validated positive control in larvicidal bioassays against Plutella xylostella and Mythimna separata. Its sub‑0.1 mg/L LC₅₀ against diamondback moth provides a quantitative benchmark that any new RyR‑targeting candidate must meet or exceed to be considered competitive [1]. The compound's well‑defined SAR (cyclopropyl sulfonyl and fluorine substitution) further allows medicinal chemists to rationally design follow‑on libraries with improved properties.

Resistance Mechanism Profiling and Mutant RyR Screening

Based on molecular docking and calcium imaging data indicating that 21m interacts with the G4946E and I4790M mutant RyRs of P. xylostella with higher affinity than chlorantraniliprole [1], the compound is suitable for use as a chemical probe to investigate resistance‑breaking mechanisms. Researchers studying diamide resistance evolution can employ 21m in comparative functional assays to determine whether novel RyR mutations confer cross‑resistance to evodiamine‑based chemotypes.

Selectivity Profiling in Non‑Target Species Cytotoxicity Panels

Given the preliminary cytotoxicity data indicating favorable selectivity and low toxicity toward non‑target organisms [1], insecticidal agent 7 can be included in tier‑I safety pharmacology panels for agrochemical discovery. Its inclusion helps establish a baseline for selectivity that may guide the prioritization of lead series with superior safety margins relative to botanical controls like rotenone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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